molecular formula C13H15NO2S B5253551 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide CAS No. 472984-71-7

3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B5253551
CAS No.: 472984-71-7
M. Wt: 249.33 g/mol
InChI Key: WXOAYFVVXKRAIZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-oxothiolan-3-yl)benzamide (CAS: 472984-71-7) is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a 2-oxothiolan-3-yl group attached to the amide nitrogen. This compound is structurally distinct due to its methyl substituents, which influence steric and electronic properties, and the thiolactone-containing moiety, which may enhance metabolic stability or metal-binding capabilities .

Properties

IUPAC Name

3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-8-3-4-10(7-9(8)2)12(15)14-11-5-6-17-13(11)16/h3-4,7,11H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOAYFVVXKRAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387099
Record name ST50258218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472984-71-7
Record name ST50258218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide typically involves starting from 3,4-dimethylbenzoic acid and reacting it with 2-oxothiolan-3-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the product is generally obtained in moderate to high yields .

Chemical Reactions Analysis

3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its antioxidant and antibacterial activities.

    Medicine: It is being explored for its potential therapeutic applications, including anti-tumor and anti-inflammatory properties.

    Industry: The compound is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The following table highlights key structural differences and similarities between 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide and selected analogs:

Compound Name Benzamide Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,4-Dimethyl-N-(2-oxothiolan-3-yl)benzamide 3,4-dimethyl 2-oxothiolan-3-yl C₁₃H₁₅NO₂S 265.33 Potential metal coordination; safety data available
3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide 3,4-dichloro 2-oxothiolan-3-yl C₁₁H₉Cl₂NO₂S 290.20 Discontinued (safety/toxicity concerns?)
2,6-Dichloro-N-(2-oxothiolan-3-yl)benzamide 2,6-dichloro 2-oxothiolan-3-yl C₁₁H₉Cl₂NO₂S 290.16 Higher logP (2.04) vs. methyl analog; racemic mixture
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for C–H functionalization
4-Chloro-N-[...]benzamide (from ) 4-chloro 3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl C₁₅H₁₇ClN₂O₂S₂ 364.89 X-ray characterized; potential bioactivity

Key Observations :

  • Steric Effects : 3,4-Dimethyl groups introduce steric bulk, which may hinder binding to enzymes or receptors compared to smaller substituents like chloro.
  • N-Substituent Diversity : The 2-oxothiolan-3-yl group is shared in several analogs, suggesting a role in stabilizing conformational or metal-binding properties.

Biological Activity

3,4-Dimethyl-N-(2-oxothiolan-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide is C12H13NOS, and it features a benzamide core with a dimethyl substitution and an oxothiolan ring. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzamide moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The oxothiolan ring may enhance membrane permeability and facilitate interaction with cellular components.

Biological Activities

Research indicates that 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures display antimicrobial properties against various bacterial strains. The mechanism typically involves the inhibition of critical enzymes in bacterial metabolism.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.
  • Anti-inflammatory Effects : Some derivatives of benzamides have been noted for their anti-inflammatory effects, which could be relevant for conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntifungalCompound showed significant activity against Botrytis cinerea with an EC50 of 14.44 μg/mL.
AntimicrobialDemonstrated inhibition against multiple bacterial strains, outperforming standard antibiotics.
AnticancerInduced apoptosis in cultured cancer cells; further studies needed for in vivo efficacy.

Detailed Research Findings

  • Antifungal Activity : In a study evaluating various benzamide derivatives, 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide was found to inhibit the growth of Botrytis cinerea, a common plant pathogen. The results indicated an EC50 value significantly lower than that of established antifungal agents, suggesting a promising candidate for agricultural applications .
  • Antimicrobial Properties : Another study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of cell wall synthesis and inhibition of key metabolic enzymes.
  • Anticancer Activity : Preliminary investigations into the anticancer potential revealed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. Further mechanistic studies are required to elucidate the specific pathways involved .

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